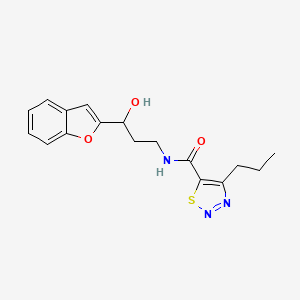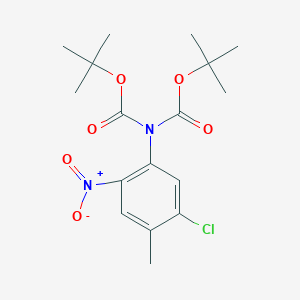
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Boc group is commonly used as a protecting group for amines in organic synthesis . The compound you mentioned seems to be a complex organic molecule with a Boc protecting group.
Synthesis Analysis
The Boc group can be introduced into a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The synthesis of similar compounds often involves the use of the Boc group for protection during synthesis .
Molecular Structure Analysis
The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability is crucial for its role as a protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . This deprotection is a key step in many synthetic procedures .
Scientific Research Applications
Guanidinylation Reagents
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is related to guanidinylation reagents. Studies have shown the effectiveness of certain guanidinylation reagents in synthesizing guanidines, which are important in various chemical processes. One study compared new guanidinylation reagents with known ones like N,N'-bis(Boc)-S-methylisothiourea, highlighting their superior performance in reactions accelerated by DMAP (Gers et al., 2003).
Synthesis of Pyrroloquinolines
This compound has similarities with compounds used in the synthesis of pyrroloquinolines, which are significant in medicinal chemistry. For example, 2-methoxy-5-nitroaniline, related to this compound, was utilized in synthesizing pyrroloquinolines, highlighting the potential role of such compounds in complex chemical syntheses (Roberts et al., 1997).
Pd(II)-Catalyzed Additions
This compound's structure is akin to compounds used in Pd(II)-catalyzed additions. Research has demonstrated that a chiral Pd(II)-bis(oxazoline) complex effectively promotes diastereo- and enantioselective addition of alkylazaarenes to N-Boc aldimines and nitroalkenes, important for synthesizing amines in high yields (Best et al., 2012).
Synthesis of Peptide Nucleic Acid Monomers
This compound relates to the synthesis of peptide nucleic acid (PNA) monomers. A study described the synthesis of benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, starting from known N-(2-aminoethyl)glycine, used in the synthesis of PNA monomers (Wojciechowski & Hudson, 2008).
Catalytic Applications in Reduction Reactions
Compounds similar to this compound have been used in catalytic applications, particularly in reduction reactions. For instance, flower-like Bi2O2CO3/NiFe2O4 nanocomposites catalyzed the reduction of 4-nitrophenol to 4-aminophenol, demonstrating the potential use of such compounds in environmental and industrial applications (Zarringhadam & Farhadi, 2017).
Convergent and Stereospecific Synthesis
Studies have also explored the convergent and stereospecific synthesis involving compounds similar to this compound. For example, N,N'-bis(Boc)-alpha-guanidino acids were synthesized from alpha-amino acid methyl esters, illustrating the compound's potential in introducing chirality and functional groups adjacent to guanidiniums (Balakrishnan, Zhao, & Zondlo, 2007).
Mechanism of Action
Target of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or other biomolecules containing amino groups.
Mode of Action
The mode of action of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involves the deprotection of the Boc group. This process is facilitated by using oxalyl chloride in methanol, and it takes place under room temperature conditions . The deprotection of the Boc group allows the previously protected amino groups to participate in subsequent reactions or interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . Therefore, factors such as solvent, temperature, and presence of other reagents can significantly impact the compound’s action.
Safety and Hazards
The safety and hazards associated with a compound depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds. As a general note, compounds with the Boc group should be handled with care as they can be harmful if inhaled, swallowed, or in contact with skin .
Future Directions
Properties
IUPAC Name |
tert-butyl N-(5-chloro-4-methyl-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O6/c1-10-8-13(20(23)24)12(9-11(10)18)19(14(21)25-16(2,3)4)15(22)26-17(5,6)7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWKAWFIVGZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
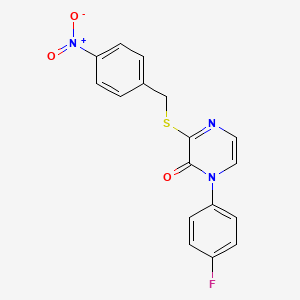
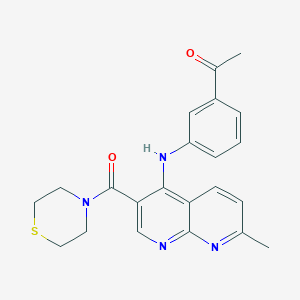
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)
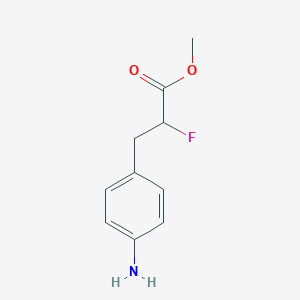
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
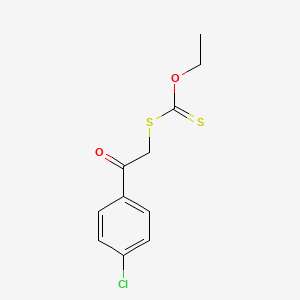
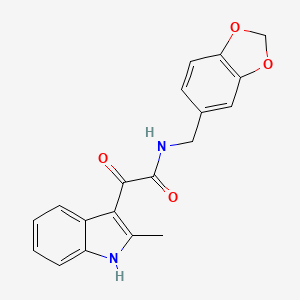

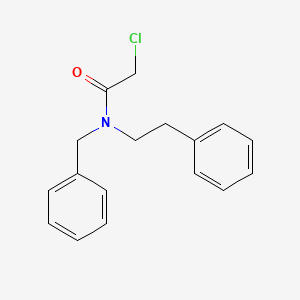
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)
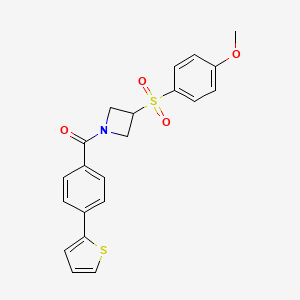
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)
